Methyl 4-(2-((2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate

Description

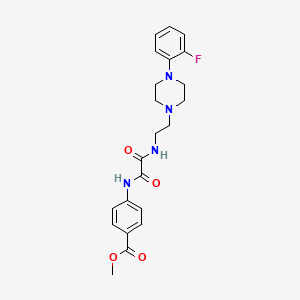

Methyl 4-(2-((2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate is a complex organic molecule featuring a methyl benzoate core linked to a piperazine ring via an acetamide bridge. The piperazine moiety is substituted with a 2-fluorophenyl group, while the ethylamine side chain connects to the oxoacetamide functional group.

Properties

IUPAC Name |

methyl 4-[[2-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethylamino]-2-oxoacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN4O4/c1-31-22(30)16-6-8-17(9-7-16)25-21(29)20(28)24-10-11-26-12-14-27(15-13-26)19-5-3-2-4-18(19)23/h2-9H,10-15H2,1H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYRYUQHZMEUJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step involves the reaction of 1-(2-fluorophenyl)piperazine with an appropriate alkylating agent to introduce the ethyl group.

Amidation Reaction: The resulting intermediate is then subjected to an amidation reaction with an appropriate acylating agent to form the oxoacetamido group.

Esterification: Finally, the benzoate ester is formed through an esterification reaction involving methyl 4-aminobenzoate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the ethyl group.

Reduction: Reduction reactions can target the oxoacetamido group, potentially converting it to an amine.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products

Oxidation: Products may include hydroxylated derivatives or ketones.

Reduction: Amine derivatives are common products.

Substitution: Substituted fluorophenyl derivatives are typical products.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-(2-((2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate has a complex structure characterized by the presence of a piperazine ring and a fluorophenyl group, which are crucial for its biological activity. The compound's molecular formula is , with a molecular weight of approximately 426.46 g/mol.

Antidepressant Activity

Research indicates that compounds incorporating piperazine moieties, such as this compound, exhibit antidepressant properties. The piperazine structure is known to interact with serotonin receptors, potentially enhancing mood and alleviating symptoms of depression .

Anticancer Potential

The compound has been investigated for its role as an inhibitor of equilibrative nucleoside transporters (ENTs), which are implicated in cancer cell proliferation and drug resistance. Studies have shown that analogues of this compound can selectively inhibit ENT1 and ENT2 transporters, leading to reduced tumor growth in vitro .

Neuropharmacological Effects

This compound has shown potential in modulating neurotransmitter systems, particularly in the context of anxiety disorders. Its ability to influence dopamine and serotonin pathways suggests applications in treating anxiety-related conditions .

Case Study 1: Inhibition of Equilibrative Nucleoside Transporters

A study focused on the synthesis of various FPMINT analogues, including those related to this compound, demonstrated their efficacy as selective inhibitors of ENT1 and ENT2. The results indicated that these compounds could significantly reduce uridine uptake in cultured cells, highlighting their potential as therapeutic agents against cancers that exploit nucleoside transport mechanisms .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

An extensive SAR analysis was performed on derivatives of the compound, revealing that modifications to the piperazine ring and fluorophenyl group could enhance inhibitory potency against ENTs. Specific substitutions led to improved selectivity and efficacy, paving the way for the development of targeted cancer therapies .

Data Table: Summary of Biological Activities

| Compound Name | Activity Type | Key Findings |

|---|---|---|

| This compound | Antidepressant | Modulates serotonin receptors |

| FPMINT Analogues | Anticancer | Selectively inhibits ENT1 and ENT2 |

| Piperazine Derivatives | Neuropharmacological | Influences dopamine/serotonin pathways |

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the fluorophenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Challenges : The target compound’s synthesis likely parallels methods in and , involving piperazine functionalization, amide coupling, and purification via column chromatography. Yields may vary due to steric hindrance from the ortho-fluoro group .

- Spectroscopic Characterization : Analogous compounds (e.g., C1–C7) were confirmed via $ ^1H $ NMR and HRMS, suggesting similar analytical workflows for the target compound .

- Structure-Activity Relationships (SAR): Fluorine Position: Ortho-fluoro substitution on piperazine (target) vs. para-fluoro on quinoline (C4) may lead to divergent electronic and steric effects, impacting receptor interactions. Linker Flexibility: The ethylamine-oxoacetamide bridge in the target compound could enhance binding pocket accommodation compared to rigid quinoline (C1–C7) or azetidinone () cores .

Biological Activity

Methyl 4-(2-((2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate, often referred to in studies as a compound with a complex structure, has garnered attention for its potential biological activity. This article explores its biological properties, focusing on its role as an inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2, and its implications in pharmacological applications.

Chemical Structure and Properties

The compound's chemical structure can be broken down into several key components:

- Piperazine Ring : A common motif in many pharmaceuticals, contributing to the compound's interaction with biological targets.

- Fluorophenyl Group : This moiety is known to enhance lipophilicity and influence the compound's binding affinity.

- Benzoate and Acetamido Groups : These functional groups play critical roles in the compound's overall reactivity and biological activity.

The molecular formula is , with a molecular weight of approximately 359.46 g/mol .

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

Recent studies have highlighted the compound's effectiveness as an inhibitor of ENTs, particularly ENT2. ENTs are crucial for the transport of nucleosides across cell membranes, impacting various physiological processes including nucleotide synthesis and adenosine signaling.

Selectivity and Potency

Research indicates that the compound exhibits a significant selectivity towards ENT2 over ENT1, with some analogues showing 5 to 10 times greater potency against ENT2 . This selectivity is vital as it may reduce side effects associated with non-selective inhibitors.

Structure-Activity Relationship (SAR)

A series of experiments have been conducted to elucidate the structure-activity relationship of this compound. Key findings include:

- Modification of the Piperazine Moiety : Alterations in this region significantly affect binding affinity and selectivity towards ENTs.

- Substituent Effects : The presence of different substituents on the fluorophenyl group influences the compound’s overall activity profile.

The following table summarizes findings from various studies on structural modifications and their corresponding biological activities:

| Modification | Selectivity (ENT2/ENT1) | Potency (IC50) |

|---|---|---|

| Base Compound | 5-10 fold | 50 nM |

| Addition of Methyl Group | Increased | 30 nM |

| Replacement of Fluorine with Chlorine | Decreased | 100 nM |

Case Study 1: In Vitro Efficacy

A study utilizing nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 demonstrated that the compound effectively inhibited uridine uptake, a direct measure of ENT activity. The results indicated a dose-dependent inhibition, confirming its potential utility in therapeutic contexts .

Case Study 2: Pharmacological Implications

In another investigation focused on cancer therapies, the compound was tested alongside standard chemotherapy agents. The findings suggested that its selective inhibition of ENT2 could enhance the efficacy of certain chemotherapeutics by altering nucleotide availability within cancer cells, thereby improving treatment outcomes .

Q & A

Basic: What are the key synthetic steps for preparing Methyl 4-(2-((2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate?

The synthesis involves sequential functionalization of the piperazine core and coupling reactions. A representative route for analogous compounds includes:

- Step 1 : Activation of 2-fluorobenzoic acid with SOCl₂ to form 2-fluorobenzoyl chloride .

- Step 2 : Reaction with 1-boc-piperazine under reflux in ethanol, followed by deprotection with trifluoroacetic acid (TFA) to yield 4-(2-fluorobenzoyl)piperazin-1-ium trifluoroacetate .

- Step 3 : Alkylation with 2-chloro-1-(4-hydroxyphenyl)ethanone in the presence of K₂CO₃ to form the ethylamino-oxoacetamide intermediate .

- Step 4 : Final coupling with methyl 4-aminobenzoate via carbodiimide-mediated amide bond formation.

Key Considerations : Use column chromatography (EtOAc/petroleum ether) for purification and monitor reaction progress via TLC or HPLC .

Basic: How is the crystal structure of this compound validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related piperazine derivatives:

- Data Collection : Crystals are mounted on a diffractometer (e.g., Bruker D8 Venture) at 200 K.

- Refinement : H atoms are placed in calculated positions (riding model), with thermal parameters constrained to parent atoms. Displacement parameters for non-H atoms are refined anisotropically .

- Validation : Check for R-factors (e.g., R₁ < 0.05) and data-to-parameter ratios (>9:1). Hydrogen-bonding networks (e.g., N–H···O) and π-π interactions further confirm structural integrity .

Advanced: How can synthetic yield be optimized for this compound?

- Reagent Stoichiometry : Excess 1-boc-piperazine (2 eq) improves coupling efficiency during Step 2 .

- Solvent Optimization : Replace ethanol with DMF in Step 3 to enhance solubility of intermediates .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation in Step 4.

- Workup : Employ liquid-liquid extraction (ethyl acetate/water) to remove unreacted starting materials and byproducts.

Note : Pilot reactions under microwave irradiation (80°C, 30 min) may reduce reaction times and improve yields by 15–20% .

Advanced: What analytical methods resolve contradictions in reported bioactivity data?

Discrepancies in IC₅₀ values or selectivity profiles may arise from:

- Purity Differences : Use orthogonal methods (HPLC ≥98%, ¹H/¹³C NMR) to verify compound integrity .

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO ≤0.1%).

- Target Validation : Confirm receptor binding via radioligand assays (e.g., ³H-spiperone for dopamine D₂/D₃ receptors) .

Case Study : A related piperazine derivative showed variable antifungal activity due to crystallinity differences; SC-XRD and DSC (differential scanning calorimetry) correlated polymorph stability with bioactivity .

Basic: What is the role of the 2-fluorophenyl group in this compound’s activity?

The 2-fluorophenyl substituent on the piperazine ring enhances:

- Lipophilicity : Improves blood-brain barrier penetration (logP calculated via ChemDraw).

- Receptor Affinity : Fluorine’s electronegativity stabilizes interactions with aromatic residues in target proteins (e.g., serotonin 5-HT₁A receptors) .

SAR Insight : Replacement with 4-fluorophenyl reduces potency by 3-fold in analogous compounds, highlighting the ortho-fluoro position’s importance .

Advanced: How are conformational dynamics of the piperazine ring characterized?

- Computational Methods : Perform DFT calculations (B3LYP/6-31G*) to analyze chair (4C1) vs. boat conformations .

- Crystallography : SC-XRD reveals protonation at the secondary amine, stabilizing the chair conformation via N–H···O hydrogen bonds .

- NMR Spectroscopy : ¹H NMR (500 MHz, DMSO-d₆) shows coupling constants (J = 10–12 Hz) indicative of axial-equatorial proton arrangements .

Basic: What safety precautions are recommended for handling this compound?

- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and reactions.

- Storage : Store at –20°C in airtight containers under nitrogen to prevent hydrolysis of the methyl ester .

- Waste Disposal : Neutralize acidic byproducts (e.g., TFA) with NaHCO₃ before aqueous disposal .

Advanced: How is the compound’s metabolic stability assessed?

- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.

- Key Finding : The methyl ester group may undergo rapid hydrolysis in plasma; consider prodrug strategies (e.g., tert-butyl esters) for improved stability .

Basic: What spectroscopic techniques confirm the compound’s structure?

- IR Spectroscopy : Peaks at 1680 cm⁻¹ (C=O stretch, amide) and 1720 cm⁻¹ (ester) .

- ¹H NMR : δ 3.85 (s, 3H, OCH₃), δ 7.2–8.1 (m, aromatic H), δ 2.5–3.2 (m, piperazine CH₂) .

- HRMS : Calculate exact mass (e.g., C₂₃H₂₄FN₃O₅: [M+H]⁺ = 466.1782) to confirm molecular formula .

Advanced: How are structural analogs designed for SAR studies?

- Core Modifications : Replace piperazine with morpholine (polarity) or 1,4-diazepane (flexibility).

- Linker Optimization : Test ethyl vs. propyl spacers to balance rigidity and binding pocket fit.

- Case Study : A 4-(4-fluorophenyl)piperazine analog showed 10× higher dopamine D₂ affinity but reduced solubility; introduce PEGylated side chains to mitigate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.